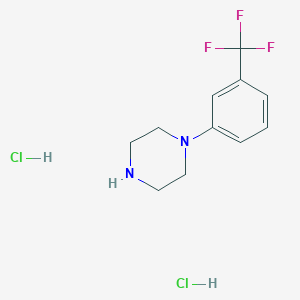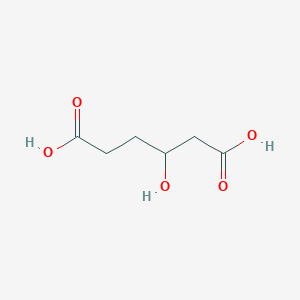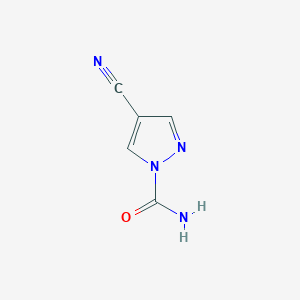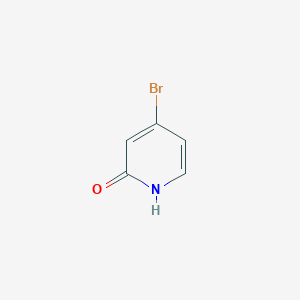
1-(m-Trifluoromethylphenyl) piperazine (hydrochloride)
Vue d'ensemble
Description
1-(m-Trifluoromethylphenyl) piperazine, also known as TFMPP, is an entactogenic drug that selectively promotes the release of serotonin . It is structurally categorized as a piperazine. The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .
Synthesis Analysis
TFMPP can be synthesized through several routes. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of TFMPP is C11H13F3N2 . The structure of TFMPP includes a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
TFMPP selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .Physical And Chemical Properties Analysis
TFMPP is a white solid in its hydrochloride salt form . The molecular weight of TFMPP is 230.2295 g/mol .Applications De Recherche Scientifique
Analytical Techniques
Detection in Urine Samples : 1-(m-Trifluoromethylphenyl) piperazine (TFMPP) was identified in urine analysis specimens through a combination of gas chromatography-mass spectrometry and liquid chromatography-electrospray ionization-mass spectrometry, demonstrating its application in toxicological and forensic investigations (Vorce et al., 2008).
Voltammetric Determination : The electrochemical behavior and voltammetric determination of TFMPP have been studied, highlighting its potential for forensic analysis, including the detection in biological matrices like urine (Milanesi et al., 2021).
Pharmacology and Metabolism
Metabolic Pathway Analysis : The metabolism of TFMPP in rats was analyzed, revealing extensive metabolism primarily through hydroxylation and degradation of the piperazine moiety, which is crucial for understanding its pharmacokinetics and toxicology (Staack et al., 2003).
Cytochrome P450 Dependency : A study showed that TFMPP metabolism in humans might involve cytochrome P450 enzymes, particularly CYP2D6, which is important for risk assessment and individualized medicine (Staack et al., 2004).
Chemical Synthesis and Derivatives
Synthesis of Derivatives : Research on the synthesis of novel derivatives of TFMPP-like compounds has been conducted, contributing to the development of new pharmaceuticals and therapeutic agents (Kumar et al., 2017).
Formation of Complex Compounds : The synthesis of complex compounds like 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, which involves TFMPP, has been studied, expanding the scope of chemical research and potential applications (Arslan et al., 2010).
Proteomics and Peptide Analysis
- Peptide Derivatization : Piperazine-based derivatives, including TFMPP, have been utilized for the derivatization of peptides in mass spectrometry, improving ionization efficiency and aiding in comprehensive proteome analysis (Qiao et al., 2011).
Safety And Hazards
TFMPP is often abused in combination with benzylpiperazine, a schedule I controlled substance . The combination of BZP and TFMPP has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;;/h1-3,8,15H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKFOWDFVZILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)





